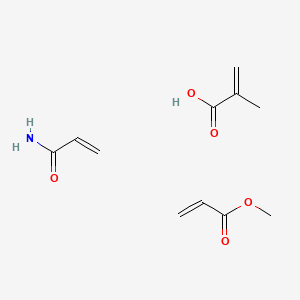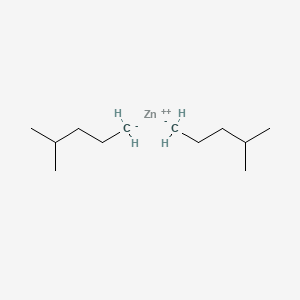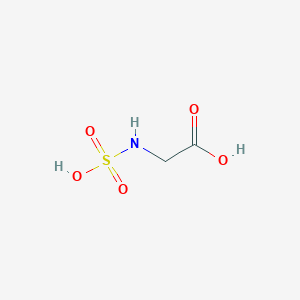
Glycine, N-sulfo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-sulfo- is a sulfonated derivative of glycine, an amino acid. This compound is characterized by the presence of a sulfonate group attached to the nitrogen atom of glycine. Sulfonation enhances the water solubility and reactivity of the molecule, making it useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-sulfo- typically involves the sulfonation of glycine. One common method is the reaction of glycine with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium to ensure the solubility of the reactants and products.
Industrial Production Methods: In industrial settings, the production of Glycine, N-sulfo- may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process often includes steps for purification, such as crystallization or chromatography, to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: Glycine, N-sulfo- can undergo various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the sulfonate group.
Substitution: The sulfonate group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce glycine or other derivatives.
科学的研究の応用
Glycine, N-sulfo- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies of protein structure and function, as it can modify amino acids and peptides.
Medicine: Glycine, N-sulfo- is investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals due to its enhanced solubility and reactivity.
作用機序
The mechanism of action of Glycine, N-sulfo- involves its interaction with various molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins and other biomolecules, altering their structure and function. This interaction can affect various biochemical pathways, including those involved in inflammation and oxidative stress.
類似化合物との比較
N-hydroxysuccinimide (NHS): Used in similar applications for protein modification.
Sulfo-NHS: A sulfonated version of NHS, similar to Glycine, N-sulfo- in terms of enhanced solubility.
Carbodiimides (e.g., EDC, DCC): Used for crosslinking carboxyl groups to amines, similar to the applications of Glycine, N-sulfo-.
Uniqueness: Glycine, N-sulfo- is unique due to its specific structure, which combines the properties of glycine with the enhanced solubility and reactivity of the sulfonate group. This makes it particularly useful in applications requiring high water solubility and strong ionic interactions.
特性
CAS番号 |
51250-18-1 |
|---|---|
分子式 |
C2H5NO5S |
分子量 |
155.13 g/mol |
IUPAC名 |
2-(sulfoamino)acetic acid |
InChI |
InChI=1S/C2H5NO5S/c4-2(5)1-3-9(6,7)8/h3H,1H2,(H,4,5)(H,6,7,8) |
InChIキー |
NPFBMZZDXXPIBA-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)O)NS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



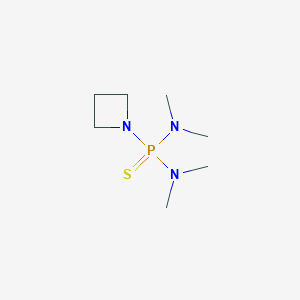
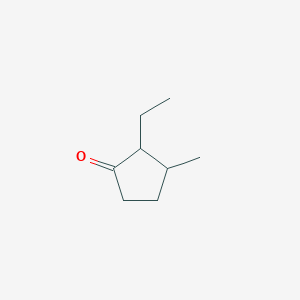


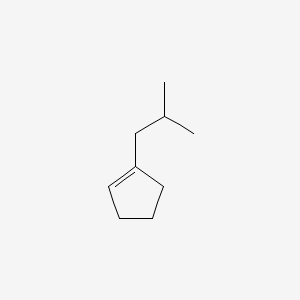

![1-(3-Cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea; ethanesulfonic acid](/img/structure/B14656925.png)
